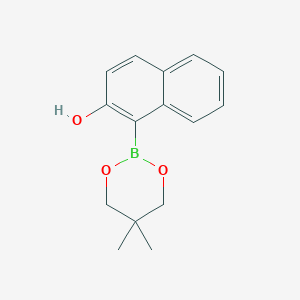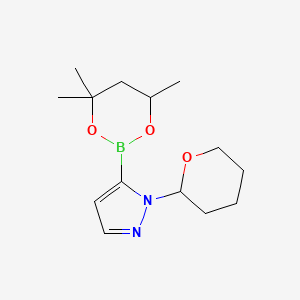
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-[4-(benzyloxy)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane), also known as BTPF, is a boronic acid that has recently been studied for its potential applications in the field of synthetic organic chemistry. BTPF is a stable compound that can be used as a reagent for various organic transformations and as a catalyst for various organic reactions. BTPF has been found to be a versatile reagent and catalyst for a variety of organic transformations, including the synthesis of complex molecules, the synthesis of heterocyclic compounds, and the synthesis of polymers. BTPF has also been studied for its potential applications in the field of medicinal chemistry, where it has been found to have a number of potential therapeutic applications.
科学研究应用
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the field of synthetic organic chemistry. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be a versatile reagent and catalyst for a variety of organic transformations, including the synthesis of complex molecules, the synthesis of heterocyclic compounds, and the synthesis of polymers. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied for its potential applications in the field of medicinal chemistry, where it has been found to have a number of potential therapeutic applications. For example, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
作用机制
The mechanism of action of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. It is thought that 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is believed to bind to the active site of COX-2, thus preventing the enzyme from catalyzing the formation of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also believed to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it has been found to have a number of potential therapeutic applications. For example, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
The advantages of using 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments include its stability, its low cost, and its versatility. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a stable compound that can be used as a reagent for various organic transformations and as a catalyst for various organic reactions. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also relatively inexpensive compared to other reagents and catalysts. In addition, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a versatile reagent and catalyst for a variety of organic transformations.
The limitations of using 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments include its potential toxicity and its potential to interfere with other reactions. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be toxic to some organisms, including humans, and should be handled with care. In addition, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may interfere with other reactions due to its potential to bind to enzymes and other proteins.
未来方向
The potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are still being explored. Some of the potential future directions include:
1. Development of new synthetic methods using 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane as a reagent and catalyst.
2. Investigation of the mechanism of action of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane as an inhibitor of enzymes such as COX-2 and cytochrome P450.
3. Exploration of the potential therapeutic applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, including its potential to inhibit inflammation and oxidative stress.
4. Development of new formulations and delivery systems for 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
5. Investigation of the potential interactions of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with other drugs and chemicals.
6. Exploration of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of materials science and nanotechnology.
7. Investigation of the potential environmental and toxicological effects of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
8. Investigation of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of biotechnology.
9. Exploration of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of agriculture and food science.
10. Investigation of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of energy production.
合成方法
The synthesis of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is achieved through a number of reaction steps. The first step involves the reaction of 4-benzyloxy-2-fluorophenol with trimethylsulfonium iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 2-(4-benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography (TLC).
属性
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-14-12-19(2,3)24-20(23-14)17-10-9-16(11-18(17)21)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYVJPLECBAQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)












